molecular formula C24H45O6Y B022925 Yttrium(III) 2-ethylhexanoate CAS No. 103470-68-4

Yttrium(III) 2-ethylhexanoate

Cat. No.: B022925
CAS No.: 103470-68-4
M. Wt: 518.5 g/mol
InChI Key: AGOMHFKGCMKLDA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yttrium(III) 2-ethylhexanoate is an organometallic compound with the molecular formula C24H45O6Y. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a precursor for the synthesis of other yttrium-based compounds and has applications in various fields, including materials science and catalysis .

Preparation Methods

Yttrium(III) 2-ethylhexanoate can be synthesized through the reaction of yttrium oxide (Y2O3) with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent at elevated temperatures. The general reaction is as follows:

Y2O3+6Y_2O_3 + 6 \,Y2​O3​+6

Properties

IUPAC Name

2-ethylhexanoate;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMHFKGCMKLDA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45O6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575673
Record name Yttrium tris(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-65-6
Record name Yttrium tris(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yttrium 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A yttrium containing solution was prepared by mixing and reacting yttrium acetate with a stoichiometric excess of 2-ethylhexanoic acid to produce yttrium tri(2-ethylhexanoate) in 2-ethylhexanoic acid. The resulting solution contained 7.01 percent by weight yttrium, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A yyttrium containing solution was prepared by mixing and reacting yttrium acetate with a stoichiometric excess of 2-ethylhexanoic acid to produce yttrium tri(2-ethylhexanoate) in 2-ethylhexanoic acid. The resulting solution contained 7.01 percent by weight yttrium, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A yttrium precursor composition was prepared by transcarboxylating 2.7 grams of yttrium acetate with a stoichiometric excess (3.50 grams) of 2-ethylhexanoic acid to produce yttrium 2-ethylhexanoate.
Name
yttrium acetate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yttrium(III) 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Yttrium(III) 2-ethylhexanoate
Reactant of Route 3
Yttrium(III) 2-ethylhexanoate
Reactant of Route 4
Reactant of Route 4
Yttrium(III) 2-ethylhexanoate
Reactant of Route 5
Reactant of Route 5
Yttrium(III) 2-ethylhexanoate
Reactant of Route 6
Yttrium(III) 2-ethylhexanoate
Customer
Q & A

Q1: How does Yttrium(III) 2-ethylhexanoate contribute to the formation of YSZ thin films in the combustion chemical vapor deposition (C-CVD) process?

A: this compound serves as the precursor for yttrium oxide (Y2O3) in the C-CVD process []. During deposition, this compound decomposes at high temperatures, releasing yttrium oxide molecules which then integrate into the zirconia (ZrO2) lattice, forming the desired YSZ structure. The concentration of this compound used in the process directly influences the final yttria content in the YSZ film, which in turn dictates the film's structural and mechanical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.